
Sodium dodecyl sulfate
Overview
Description
Sodium dodecyl sulfate (SDS), with the chemical formula C₁₂H₂₅OSO₃Na, is an anionic surfactant widely used in industrial, household, and biomedical applications. Its structure consists of a hydrophobic 12-carbon alkyl chain linked to a hydrophilic sulfate group, enabling strong detergent and micelle-forming properties . Key physicochemical properties include a solubility of >130 g/L in water at 20°C, a pH range of 6–9, and an oral LD₅₀ of >2000 mg/kg in rats, indicating moderate toxicity . SDS is critical in protein denaturation for electrophoresis , nanocomposite synthesis , and as a solubilizing agent in proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium lauryl sulfate is prepared by the reaction of sulfuric acid with lauryl alcohol to produce hydrogen lauryl sulfate. Sodium carbonate is then added to hydrogen lauryl sulfate, and the reaction produces sodium lauryl sulfate . Another method involves the use of sulfamic acid and lauryl alcohol in the presence of acidic ionic liquids and urea as catalysts .
Industrial Production Methods: In industrial settings, sodium lauryl sulfate is produced by the sulfation of lauryl alcohol followed by neutralization with sodium hydroxide. The process involves the use of chlorosulfonic acid or sulfur trioxide as the sulfating agents .
Chemical Reactions Analysis
Types of Reactions: Sodium lauryl sulfate undergoes various chemical reactions, including:
Oxidation: Sodium lauryl sulfate can be oxidized to produce sulfonic acids.
Reduction: It can be reduced to produce lauryl alcohol.
Substitution: Sodium lauryl sulfate can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed:
Oxidation: Lauryl sulfonic acid.
Reduction: Lauryl alcohol.
Substitution: Various substituted lauryl compounds depending on the nucleophile used.
Scientific Research Applications
2.1 Enhancing Transdermal Delivery
Sodium dodecyl sulfate is employed to enhance the transdermal delivery of drugs by improving skin permeability. It acts as a penetration enhancer, facilitating the absorption of therapeutic agents through the skin barrier.
Study Focus | Findings |
---|---|
Salidroside-encapsulated niosomes | SDS improved stability and transdermal delivery efficiency . |
2.2 Pharmaceutical Formulations
SDS is also used in pharmaceutical formulations as a solubilizing agent for poorly soluble drugs, enhancing their bioavailability.
Environmental Applications
3.1 Biodegradability Studies
Research indicates that this compound is highly biodegradable by various bacteria, making it suitable for use in environmental applications where surfactants are necessary but must also be environmentally friendly.
Material Science
4.1 Nanomaterial Dispersion
This compound is instrumental in dispersing nanomaterials such as carbon nanotubes in aqueous solutions, aiding in the development of advanced materials.
Material Type | Application |
---|---|
Carbon Nanotubes | Used to create stable dispersions for composite materials . |
Surface Chemistry
5.1 Wetting and Evaporation Studies
Recent studies have explored the behavior of dilute this compound droplets on various surfaces under electric fields, revealing insights into wetting dynamics and evaporation rates.
Mechanism of Action
Sodium lauryl sulfate is an anionic surfactant with amphiphilic properties. It migrates to the surface of liquids, where its alignment and aggregation with other sodium lauryl sulfate molecules lower the surface tension. This allows for easier spreading and mixing of the liquid . Sodium lauryl sulfate has potent protein denaturing activity and inhibits the infectivity of viruses by solubilizing the viral envelope and/or by denaturing envelope and/or capsid proteins .
Comparison with Similar Compounds
Sodium Dodecyl Benzene Sulfonate (SDBS)
- Chemical Structure : SDBS (C₁₈H₂₉NaO₃S) incorporates a benzene ring between the alkyl chain and sulfonate group, enhancing hydrophobicity and stability compared to SDS .
- Applications: SDBS is used in industrial cleaners and nanoparticle modification due to its stronger affinity for hydrophobic surfaces. For example, SDBS-modified Al₂O₃ nanoparticles exhibit distinct surface interactions compared to SDS-modified counterparts .
- Environmental Impact : The benzene ring in SDBS may reduce biodegradability, increasing environmental persistence .
Sodium Dodecyl Sulfonate
- Chemical Structure : Similar to SDS but with a sulfonate (-SO₃⁻) group instead of sulfate (-OSO₃⁻). This structural difference alters micellization behavior and solubility .
- Research Findings : Studies show sodium dodecyl sulfonate forms micelles at lower critical micelle concentrations (CMC) than SDS in the presence of short-chain alcohols, suggesting enhanced surfactant efficiency in solvent-rich environments .
Cetyltrimethylammonium Bromide (CTAB)
- Chemical Structure : A cationic surfactant with a quaternary ammonium head group (C₁₉H₄₂BrN). Unlike SDS, CTAB carries a positive charge, enabling interactions with negatively charged biomolecules .
- Applications: CTAB is preferred in nanoparticle synthesis (e.g., SiO₂ and PbS) due to its ability to stabilize cationic surfaces .
- Toxicity : CTAB has a lower oral LD₅₀ (410 mg/kg in rats) compared to SDS, making it less suitable for biological applications .
Key Research Findings
- Purity and Impurities: Commercial SDS samples may contain impurities like dodecanol (7.6 µmol/g) and tetradecanol (2.1 µmol/g), which can affect experimental reproducibility in biochemical assays .
- Nanocomposite Performance: SDS-intercalated Zn/Al-layered double hydroxides (LDHs) exhibit enhanced UV absorption and thermal diffusivity compared to unmodified LDHs, highlighting its utility in material science .
- Electrophoretic Transfer: SDS enables non-quantitative but high-resolution protein transfer to nitrocellulose membranes, a method foundational to Western blotting .
Comparative Data Table
Q & A
Basic Research Questions
Q. How does SDS facilitate protein denaturation and separation in SDS-PAGE?
SDS binds to proteins at a ratio of ~1.4 g SDS per 1 g protein, masking intrinsic charges and imparting a uniform negative charge-to-mass ratio. This enables separation based on molecular weight during electrophoresis. For reproducible results:
- Use a discontinuous buffer system (stacking and resolving gels) to sharpen protein bands .
- Optimize SDS concentration (typically 0.1% in gels and 0.1–0.5% in running buffers) to prevent aggregation .
- Pre-stain molecular weight markers to track migration.
Q. What experimental methods are used to determine SDS critical micelle concentration (CMC)?
The CMC of SDS (≈8.2 mM at 25°C in pure water) can be determined via:
- Conductivity measurements : A sharp inflection point in specific conductivity vs. concentration plots indicates micelle formation. Shanks et al. (1992) refined this using Debye-Hückel-Onsager theory and inverse problem-solving .
- Surface tension measurements : A plateau in surface tension vs. log[SDS] corresponds to CMC .
- Fluorescence spectroscopy : Pyrene polarity-sensitive emission shifts indicate micellization.
Q. How does SDS stabilize colloidal suspensions in materials science applications?
SDS enhances zeta potential (e.g., doubling it for MoS₂ suspensions at 0.1–0.5% w/v) via electrostatic repulsion. Key steps:
- Optimize SDS concentration to balance stability and interference with deposition (e.g., in electrophoretic deposition) .
- Use sonication (30–60 min) to disperse particles uniformly.
- Monitor suspension stability over time (e.g., 30-day sedimentation tests) .
Advanced Research Questions
Q. How can contradictions in micelle parameters (CMC, aggregation number) be resolved across studies?
Discrepancies arise from temperature, ionic strength, and methodology. For robust analysis:
- Activity coefficient corrections : Use Sasaki et al.'s (1975) approach with ion-exchange membranes and pNa electrodes to measure surfactant ion (aD) and counterion (aNa) activities directly .
- Model selection : Compare mass action thermodynamics (Shanks et al., 1992) vs. charged phase separation models (validated via logaD vs. logaNa linearity above CMC) .
- Salinity adjustments : Account for Na⁺ counterion binding (β ≈ 0.6–0.7) in high-salt buffers .
Q. What computational models predict SDS micelle/water partitioning for drug delivery systems?
COSMO-RS and UNIFAC models predict partition coefficients (log P) of solutes in SDS micelles:
- COSMO-RS : Accounts for molecular surface charge distribution; validated for homologous series (e.g., alcohols, acids) in SDS solutions .
- UNIFAC : Uses group contributions; effective for non-ionic surfactants but less accurate for ionic systems like SDS .
- Key factors : Interfacial contributions, solute conformation, and micelle curvature.
Q. How can SDS interfere with LC-MS-based proteomics, and how is this mitigated?
SDS suppresses ionization and causes adduct formation. Solutions include:
- Filter-aided sample preparation (FASP) : Replace SDS with urea/thiourea buffers after protein digestion .
- Acid-labile surfactants : Use alternatives like ProteaseMAX™, which degrade under low pH .
- Dilution strategies : Reduce SDS to <0.01% before MS injection .
Q. Methodological Recommendations
- Protein Work : Avoid SDS in isoelectric focusing due to charge masking; use alternative surfactants (e.g., CHAPS) .
- Environmental Applications : For PAH desorption from sediments, use SDS at 1 g/L (below CMC) to minimize ecotoxicity .
- Safety : Handle SDS under fume hoods; avoid prolonged skin contact (irritant) .
Properties
IUPAC Name |
sodium;dodecyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMJMQXJHONAFJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaSO4C12H25, C12H25O4S.Na, C12H25NaO4S | |
Record name | DODECYL SULFATE, [SODIUM SALT] | |
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Record name | SODIUM LAURYL SULFATE | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026031 | |
Record name | Sodium dodecyl sulfate | |
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Molecular Weight |
288.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dodecyl sulfate, [sodium salt] appears as white to pale yellow paste or liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White or cream-colored solid; [Merck Index] White to pale yellow paste or liquid; [CAMEO] White powder; [MSDSonline], WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. | |
Record name | DODECYL SULFATE, [SODIUM SALT] | |
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Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 10 mL water, giving an opalescent solution, In water, 1.00X10+5 mg/L (temp not specified), Solubility in water, g/100ml at 20 °C: 15 (moderate) | |
Record name | DODECYL SULFATE, [SODIUM SALT] | |
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Record name | Sodium lauryl sulfate | |
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Density |
greater than 1.1 at 68 °F (USCG, 1999) | |
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Mechanism of Action |
Like other surfactants, SLS is amphiphilic. It thus migrates to the surface of liquids, where its alignment and aggregation with other SLS molecules lowers the surface tension. This allows for easier spreading and mixing of the liquid. SLS has potent protein denaturing activity and inhibits the infectivity of viruses by by solubilizing the viral envelope and/or by denaturing envelope and/or capsid proteins. | |
Record name | Sodium lauryl sulfate | |
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Impurities |
/Impurities/ Linear alkyl sulphates of shorter and longer chain length, the main impurity being the C14-compound. | |
Record name | SODIUM LAURYL SULFATE | |
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Color/Form |
White or cream-colored crystals, flakes, or powder, Small, white or light-yellow crystals, White to cream-colored crystals, flakes or powder | |
CAS No. |
151-21-3, 8012-56-4 | |
Record name | DODECYL SULFATE, [SODIUM SALT] | |
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Record name | Sodium lauryl sulfate [JAN:NF] | |
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Melting Point |
399 to 405 °F (NTP, 1992), 204 °C | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.